methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Description
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a fluorinated benzimidazole derivative characterized by a fused bicyclic structure with a ketone group at position 2, a fluorine substituent at position 6, and a methyl ester at position 2.
Properties
Molecular Formula |
C9H7FN2O3 |
|---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
methyl 6-fluoro-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate |
InChI |
InChI=1S/C9H7FN2O3/c1-15-8(13)5-2-4(10)3-6-7(5)12-9(14)11-6/h2-3H,1H3,(H2,11,12,14) |
InChI Key |
UFMWUJJJGBERCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization with formic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation and alkylation reactions can introduce new substituents on the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted benzoimidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzo[d]imidazole Derivatives
Methyl 6-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
- Structural Differences : The chlorine atom at position 6 replaces fluorine.
- Synthesis : Prepared similarly using methyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate as a precursor.
- Reactivity : Chlorine’s weaker electron-withdrawing effect may slow hydrolysis of the ester group compared to the fluoro analog.
6-Chloro-N-(3-chloro-4-fluorophenyl)-1H-benzo[d]imidazole-4-carboxamide
- Structural Differences : Replaces the methyl ester with a carboxamide group and introduces a 3-chloro-4-fluorophenyl moiety.
- Applications : Demonstrates bioactivity in medicinal chemistry, suggesting that the fluoro-substituted target compound could serve as a precursor for analogous amide derivatives.
Benzo[d]imidazole Derivatives with Variable Substituents
Compounds from (e.g., 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol) feature diverse substituents, including phenoxy, morpholino, and benzyl groups. Key comparisons include:
- Polarity : The target compound’s ester and fluorine substituents enhance polarity compared to lipophilic benzyl or aryloxy groups, as evidenced by shorter LCMS retention times (e.g., 0.67–1.19 min for compounds).
- Molecular Weight : The target compound’s molecular weight is likely lower than derivatives with bulky substituents (e.g., m/z = 480 for compound 11 in ).
Functional Group Comparisons
- Ester vs. Amide : The methyl ester in the target compound offers a site for hydrolysis or transesterification, whereas amide derivatives (e.g., Example 12 in ) exhibit greater metabolic stability.
- Fluorine vs. Other Halogens : Fluorine’s small size and high electronegativity may improve membrane permeability compared to chlorine or bromine analogs, a critical factor in drug design.
Data Table: Key Properties of Selected Benzo[d]imidazole Derivatives
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